molecular formula C10H11ClFN B1375610 3-(2-fluorophenyl)-2,5-dihydro-1H-pyrrole hydrochloride CAS No. 1239205-13-0

3-(2-fluorophenyl)-2,5-dihydro-1H-pyrrole hydrochloride

Cat. No.: B1375610
CAS No.: 1239205-13-0
M. Wt: 199.65 g/mol
InChI Key: DSNOAWHETOYKSA-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-2,5-dihydro-1H-pyrrole hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyrrole ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-2,5-dihydro-1H-pyrrole hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-2,5-dihydro-1H-pyrrole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrolinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the pyrrole ring to pyrrolidine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrolinones, while reduction can produce pyrrolidine derivatives.

Scientific Research Applications

3-(2-fluorophenyl)-2,5-dihydro-1H-pyrrole hydrochloride has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological conditions due to its potential interactions with neurotransmitter receptors.

    Materials Science: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound can serve as a probe in biological studies to investigate the function of various enzymes and receptors.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-2,5-dihydro-1H-pyrrole hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorophenyl group can enhance binding affinity and specificity, while the pyrrole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-phenyl-2,5-dihydro-1H-pyrrole hydrochloride: Similar structure but lacks the fluorine atom, which can affect its binding properties and reactivity.

    3-(2-chlorophenyl)-2,5-dihydro-1H-pyrrole hydrochloride: Similar structure with a chlorine atom instead of fluorine, which can influence its electronic properties and reactivity.

Uniqueness

3-(2-fluorophenyl)-2,5-dihydro-1H-pyrrole hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance metabolic stability, binding affinity, and selectivity, making this compound particularly valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

3-(2-fluorophenyl)-2,5-dihydro-1H-pyrrole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN.ClH/c11-10-4-2-1-3-9(10)8-5-6-12-7-8;/h1-5,12H,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNOAWHETOYKSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CN1)C2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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